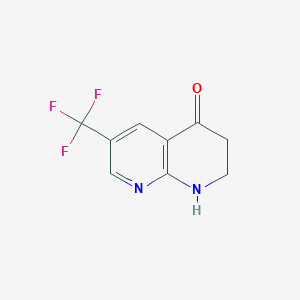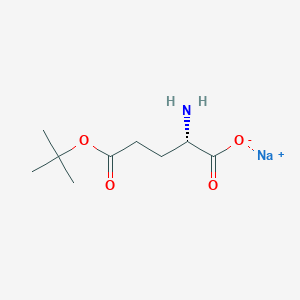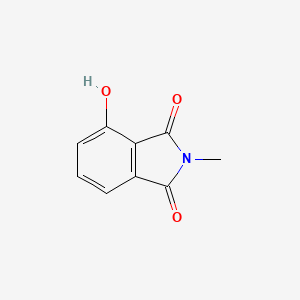
4-Chloro-3-ethynylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethynylbenzonitrile: is an organic compound with the molecular formula C9H4ClN It belongs to the class of benzonitrile derivatives and is characterized by the presence of a chloro group at the fourth position and an ethynyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with acetylene in the presence of a suitable catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethynylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles.
Addition Reactions: Products include addition compounds with the ethynyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Chloro-3-ethynylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynylbenzonitrile involves its interaction with various molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
- 3-Chloro-4-ethynylbenzonitrile
- 4-Ethynylbenzonitrile
- 4-Chlorobenzonitrile
Comparison: 4-Chloro-3-ethynylbenzonitrile is unique due to the specific positioning of the chloro and ethynyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethynyl group at the third position can influence the compound’s ability to participate in addition reactions, while the chloro group at the fourth position affects its substitution reactions.
Properties
CAS No. |
914106-00-6 |
|---|---|
Molecular Formula |
C9H4ClN |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-chloro-3-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
InChI Key |
VDRDKNSMIZIIQP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)



![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)





![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
